molecular formula C8H4ClFN2O B581511 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde CAS No. 1246088-61-8

4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

Cat. No. B581511
M. Wt: 198.581
InChI Key: QISMYSWHALACQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a chemical compound with the empirical formula C8H4ClFN2O . It is a part of a class of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves various chemical reactions . For instance, the SEM group of a compound can be deprotected by treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane to afford the desired compound .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde can be represented by the SMILES string Fc1c(Cl)c2cc[nH]c2nc1C=O . The InChI key for this compound is QISMYSWHALACQU-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives are complex and involve multiple steps . The exact reactions for the synthesis of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde are not specified in the available literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde are as follows: it is a solid compound with a molecular weight of 198.58 . The compound’s CAS Number is 1246088-61-8 .

Scientific Research Applications

Synthesis of Fluorinated Pyrroles

4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a compound that finds utility in the synthesis of fluorinated pyrroles, which are of interest due to their potential pharmaceutical applications. Surmont et al. (2009) developed a methodology for efficiently preparing 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes from corresponding 2-aryl-5-(bromomethyl)-1-pyrrolines. This process involves electrophilic alpha,alpha-difluorination and subsequent aromatization, providing a new pathway to various 3-fluorinated pyrroles Surmont et al., 2009.

Synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives

Another application of related chemical structures involves the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, showcasing the versatility of pyrrolopyridine scaffolds in heterocyclic chemistry. This synthesis was achieved through the oxidation of tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes, resulting in tricyclic heterocycles in good yields. This method underscores the compound's role in generating complex heterocyclic structures, which could be pivotal in drug discovery and development H. A. A. El-Nabi, 2004.

Heterocyclic Chalcones and Dipyrazolopyridines Synthesis

In a study by Quiroga et al. (2010), 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes were synthesized via the Vilsmeier–Haack reaction. These carbaldehydes served as precursors for further chemical transformations, including the creation of chalcone analogues and dipyrazolo[3,4-b:4′,3′-e]pyridines. This research demonstrates the compound's applicability in synthesizing diverse heterocyclic compounds, which are important in medicinal chemistry for their potential biological activities Quiroga et al., 2010.

Synthesis of Pyrrolopyrimidine and Pyridopyrimidine Derivatives

Zinchenko et al. (2018) explored the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, leading to the synthesis of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This work illustrates the potential for constructing biologically active compounds from pyrrolopyridine precursors, highlighting the significance of such structures in the development of new pharmacological agents Zinchenko et al., 2018.

Safety And Hazards

The safety data sheet for 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde indicates that it is harmful if swallowed and causes serious eye irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The 1H-pyrrolo[2,3-b]pyridine derivatives, including 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, have shown promising results in inhibiting FGFR1, 2, and 3 . These compounds could be further optimized and studied for their potential in cancer therapy .

properties

IUPAC Name

4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2O/c9-6-4-1-2-11-8(4)12-5(3-13)7(6)10/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISMYSWHALACQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C(=C21)Cl)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678445
Record name 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

CAS RN

1246088-61-8
Record name 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.